N-(2-bromophenyl)-2,5-dimethylbenzamide
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Overview
Description
N-(2-bromophenyl)-2,5-dimethylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom attached to the phenyl ring and two methyl groups attached to the benzamide structure
Mechanism of Action
Target of Action
The primary target of N-(2-bromophenyl)-2,5-dimethylbenzamide is involved in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds .
Mode of Action
This compound interacts with its targets through a palladium-catalyzed Heck/Suzuki cascade reaction . The key to the success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .
Biochemical Pathways
The compound’s interaction with its target affects the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of an organoboron compound (boronic acid or boronate ester) with a halide or pseudo-halide using a palladium catalyst .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is known to tolerate a wide range of functional groups and provide straightforward access to an array of oxindoles with excellent ee values .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2,5-dimethylbenzamide typically involves the reaction of 2-bromoaniline with 2,5-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-bromophenyl)-2,5-dimethylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed:
Substitution Reactions: Formation of N-substituted benzamides.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of amines.
Scientific Research Applications
N-(2-bromophenyl)-2,5-dimethylbenzamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-(2-bromophenyl)-2,5-dimethylbenzamide can be compared with other similar compounds such as:
N-(2-chlorophenyl)-2,5-dimethylbenzamide: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
N-(2-bromophenyl)-2-chloronicotinamide: Contains a nicotinamide structure, which can lead to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-bromophenyl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-7-8-11(2)12(9-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHCYXMLFVCKFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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